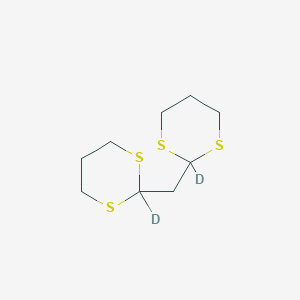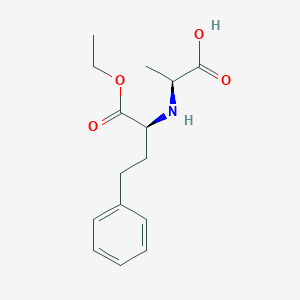
Arachidyl glucoside
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Arachidyl Glucoside: An Overview Arachidyl glucoside is a natural lipid molecule that is commonly found in the skin's outermost layer, also known as the stratum corneum. It is a glycolipid composed of arachidic acid and glucose, and it plays a crucial role in skin barrier function. In recent years, arachidyl glucoside has gained attention in the scientific community due to its potential applications in various fields, including cosmetics, drug delivery, and biomedical research. Synthesis Method Arachidyl glucoside can be synthesized through various methods, including enzymatic synthesis and chemical synthesis. Enzymatic synthesis involves the use of enzymes such as lipases and glucosyltransferases to catalyze the reaction between arachidic acid and glucose. Chemical synthesis involves the use of chemical reagents to react with arachidic acid and glucose to form arachidyl glucoside. Scientific Research Application Arachidyl glucoside has been extensively studied for its potential applications in various fields. In cosmetics, it has been shown to improve skin hydration and reduce transepidermal water loss. In drug delivery, it has been used as a carrier for hydrophobic drugs, improving their solubility and bioavailability. In biomedical research, it has been studied for its potential anti-inflammatory and anti-cancer properties. Mechanism of Action Arachidyl glucoside plays a crucial role in maintaining the skin barrier function. It forms a lipid bilayer on the skin's surface, preventing water loss and protecting the skin from external factors such as UV radiation and pollutants. It also regulates the skin's pH and helps to maintain a healthy microbiome. Biochemical and Physiological Effects Arachidyl glucoside has been shown to have various biochemical and physiological effects. It improves skin hydration by reducing transepidermal water loss, which is crucial for maintaining healthy skin. It also has anti-inflammatory properties, reducing redness and inflammation in the skin. Additionally, it has been shown to have anti-cancer properties, inhibiting the growth of cancer cells. Advantages and Limitations for Lab Experiments Arachidyl glucoside has several advantages for lab experiments, including its stability and compatibility with various formulations. It is also readily available and cost-effective. However, one limitation is that it is difficult to obtain in large quantities, which may limit its use in some experiments. Future Directions There are several potential future directions for arachidyl glucoside research. One area of interest is its potential as a carrier for gene therapy, as it has been shown to improve the delivery of nucleic acids to cells. Another area of interest is its potential as a treatment for skin disorders such as eczema and psoriasis, as it has been shown to improve skin hydration and reduce inflammation. Additionally, further research is needed to explore its potential anti-cancer properties and its role in maintaining a healthy skin microbiome. Conclusion Arachidyl glucoside is a natural lipid molecule with potential applications in various fields, including cosmetics, drug delivery, and biomedical research. Its role in maintaining skin barrier function and its potential anti-inflammatory and anti-cancer properties make it an exciting area of research. As further research is conducted, arachidyl glucoside may prove to be a valuable tool in improving skin health and treating various diseases.
属性
CAS 编号 |
100231-68-3 |
|---|---|
产品名称 |
Arachidyl glucoside |
分子式 |
C26H52O6 |
分子量 |
460.7 g/mol |
IUPAC 名称 |
(2R,3S,4S,5R)-2-(hydroxymethyl)-6-icosoxyoxane-3,4,5-triol |
InChI |
InChI=1S/C26H52O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-31-26-25(30)24(29)23(28)22(21-27)32-26/h22-30H,2-21H2,1H3/t22-,23-,24+,25-,26?/m1/s1 |
InChI 键 |
DHFUFHYLYSCIJY-XGHLBVCRSA-N |
手性 SMILES |
CCCCCCCCCCCCCCCCCCCCOC1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O |
SMILES |
CCCCCCCCCCCCCCCCCCCCOC1C(C(C(C(O1)CO)O)O)O |
规范 SMILES |
CCCCCCCCCCCCCCCCCCCCOC1C(C(C(C(O1)CO)O)O)O |
其他 CAS 编号 |
100231-68-3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[(1R,2R,3R,5S,8R,9R,10R,13S)-2,9,10,13-Tetraacetyloxy-8,12,15,15-tetramethyl-4-methylidene-5-tricyclo[9.3.1.03,8]pentadec-11-enyl] (E)-3-phenylprop-2-enoate](/img/structure/B26189.png)


![[(2R,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-(4-nitrophenoxy)oxan-2-yl]methyl acetate](/img/structure/B26198.png)
![N-[(4aR,6S,7R,8R,8aS)-8-hydroxy-2-phenyl-6-prop-2-enoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide](/img/structure/B26206.png)


![1H-Pyrazolo[3,4-b]pyridine-3-diazonium tetrafluoroborate](/img/structure/B26216.png)
![6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-acetamide](/img/structure/B26219.png)
![6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-acetonitrile](/img/structure/B26220.png)
![6-Chloro-2-(4-chlorophenyl)-N,N-dimethylimidazo[1,2-a]pyridine-3-methanamine](/img/structure/B26221.png)


